(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride
Overview
Description
“®-N-(1-Phenylethyl)pentan-3-amine hydrochloride” is a chemical compound with the CAS Number 374790-91-7. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of amines, including “®-N-(1-Phenylethyl)pentan-3-amine hydrochloride”, consists of an sp3 hybridized nitrogen atom. The nitrogen atom can be either alkyl substituted (alkylamines) or aryl substituted (arylamines) . The specific molecular structure of this compound is not provided in the search results.Scientific Research Applications
Synthesis and Catalytic Applications
One study presents a one-pot synthesis method over bifunctional palladium/amberlyst catalysts for creating a new potential analgesic compound, highlighting the efficiency of certain catalytic systems in complex organic syntheses (Wissler et al., 2007). This methodology may be adaptable for synthesizing compounds like "(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride", given its structural similarity to the compounds discussed.
Drug Discovery and Development
Research on radical multicomponent carboamination of [1.1.1]propellane has shown efficient methods for synthesizing multifunctionalized derivatives, valuable in drug discovery for their three-dimensional, small-ring scaffolds (Kanazawa et al., 2017). This technique could be useful for developing derivatives of "this compound" for pharmaceutical applications.
Material Science and Organic Synthesis
Another study explores a new route to bicyclo[1.1.1]pentan-1-amine, a compound structurally related to "this compound". The research emphasizes the synthetic versatility and potential applications of bicyclic compounds in material science and organic synthesis (Goh et al., 2014).
Analytical Chemistry and Extraction Techniques
Studies on solvent extraction of tricyclic amines and the fluorescence of catechol amines condensed with formaldehyde provide insights into analytical chemistry techniques that could be applicable to "this compound". These include methods for extracting amines from complex matrices and understanding their fluorescence properties for analytical purposes (Lagerström et al., 1983), (Falck et al., 1962).
Safety and Hazards
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]pentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPRPVRHVBFULB-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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